Cas no 326017-60-1 (ethyl 2-{1,1'-biphenyl-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate)

Ethyl 2-{1,1'-biphenyl-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate is a synthetic organic compound featuring a thiazole core substituted with a biphenyl amide and a phenyl group, along with an ethyl ester functionality. This structure confers potential utility in medicinal chemistry and materials science due to its rigid, conjugated framework, which may enhance binding affinity in biological systems or optoelectronic properties. The biphenyl moiety offers steric bulk and π-stacking capabilities, while the thiazole ring contributes to stability and heterocyclic diversity. The ethyl ester group provides a handle for further derivatization. Its well-defined molecular architecture makes it a valuable intermediate for research in drug discovery and functional materials.
ethyl 2-{1,1'-biphenyl-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate structure
326017-60-1 structure
Product Name:ethyl 2-{1,1'-biphenyl-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate
CAS No:326017-60-1
MF:C25H20N2O3S
MW:428.502904891968
CID:6435704
PubChem ID:4286203
Update Time:2025-10-28

ethyl 2-{1,1'-biphenyl-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-{1,1'-biphenyl-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate
    • Ethyl 4-phenyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate
    • Oprea1_843725
    • ethyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-4-phenylthiazole-5-carboxylate
    • AKOS024574200
    • 326017-60-1
    • ethyl 2-{[1,1'-biphenyl]-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate
    • F0018-0085
    • Inchi: 1S/C25H20N2O3S/c1-2-30-24(29)22-21(19-11-7-4-8-12-19)26-25(31-22)27-23(28)20-15-13-18(14-16-20)17-9-5-3-6-10-17/h3-16H,2H2,1H3,(H,26,27,28)
    • InChI Key: YSKZQXYELGYXCL-UHFFFAOYSA-N
    • SMILES: S1C(=NC(=C1C(=O)OCC)C1C=CC=CC=1)NC(C1C=CC(=CC=1)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 428.11946368g/mol
  • Monoisotopic Mass: 428.11946368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 596
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6
  • Topological Polar Surface Area: 96.5Ų

ethyl 2-{1,1'-biphenyl-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate Pricemore >>

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Additional information on ethyl 2-{1,1'-biphenyl-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate

Recent Advances in the Study of Ethyl 2-{1,1'-Biphenyl-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate (CAS: 326017-60-1)

The compound ethyl 2-{1,1'-biphenyl-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate (CAS: 326017-60-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This thiazole derivative has been the subject of multiple studies aimed at elucidating its biological activity, mechanism of action, and potential as a lead compound for drug development. The following research brief synthesizes the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.

Recent studies have focused on the synthesis and optimization of ethyl 2-{1,1'-biphenyl-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate, with particular emphasis on improving its pharmacokinetic properties and target specificity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that structural modifications to the thiazole core could enhance the compound's binding affinity to specific protein targets, such as kinases involved in inflammatory pathways. The study employed molecular docking simulations and in vitro assays to validate these findings, highlighting the compound's potential as an anti-inflammatory agent.

Another key area of research has been the exploration of the compound's anticancer properties. A preclinical study conducted by researchers at a leading pharmaceutical institute revealed that ethyl 2-{1,1'-biphenyl-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate exhibited selective cytotoxicity against certain cancer cell lines, particularly those associated with solid tumors. The study, published in Bioorganic & Medicinal Chemistry Letters, identified the compound's ability to induce apoptosis via the mitochondrial pathway, suggesting a novel mechanism of action that could be leveraged for targeted cancer therapies.

In addition to its therapeutic potential, recent investigations have also addressed the compound's safety profile and metabolic stability. A 2024 pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of ethyl 2-{1,1'-biphenyl-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate in animal models. The results indicated favorable oral bioavailability and minimal off-target effects, positioning the compound as a promising candidate for further preclinical development. These findings were corroborated by a separate toxicology study, which reported no significant adverse effects at therapeutic doses.

The synthesis of ethyl 2-{1,1'-biphenyl-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate has also seen advancements, with researchers developing more efficient and scalable routes to its production. A recent patent application disclosed a novel catalytic method that reduces the number of synthetic steps and improves yield, addressing previous challenges associated with large-scale synthesis. This innovation is expected to facilitate further research and potential commercialization of the compound.

Looking ahead, ongoing studies are exploring the compound's potential in combination therapies and its application in treating neurodegenerative diseases. Preliminary data from a collaborative research project suggest that ethyl 2-{1,1'-biphenyl-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate may modulate key pathways implicated in Alzheimer's disease, though further validation is required. These findings underscore the versatility of the compound and its broad applicability across multiple therapeutic areas.

In conclusion, ethyl 2-{1,1'-biphenyl-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate (CAS: 326017-60-1) represents a promising scaffold for drug development, with demonstrated efficacy in inflammation, oncology, and potentially other disease areas. Continued research into its mechanism of action, optimization of its chemical properties, and evaluation of its clinical potential will be critical to advancing this compound toward therapeutic application. The collective findings from recent studies highlight its significance as a focal point in contemporary medicinal chemistry research.

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